molecular formula C27H29N3O4 B1329477 Phenylalanyl-phenylalanyl-phenylalanine CAS No. 2578-81-6

Phenylalanyl-phenylalanyl-phenylalanine

Cat. No. B1329477
CAS RN: 2578-81-6
M. Wt: 459.5 g/mol
InChI Key: CBENHWCORLVGEQ-HJOGWXRNSA-N
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Description

Phenylalanyl-phenylalanyl-phenylalanine is a tripeptide composed of three phenylalanine amino acid residues. Phenylalanine itself is an essential amino acid and plays a significant role in protein synthesis and various metabolic pathways within organisms. It is also a precursor for other important biomolecules and has been studied extensively in the context of materials science, enzymology, and genetic coding .

Synthesis Analysis

The synthesis of peptides, including those containing phenylalanine residues, can be achieved through various methods. One such method involves the enzymatic synthesis in aqueous/organic biphasic systems, as demonstrated by the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester . Additionally, the incorporation of phenylalanine analogues into bacterial proteins has been achieved through the coexpression of a promiscuous phenylalanine-tRNA synthetase mutant, allowing for the synthesis of proteins with diverse functional groups .

Molecular Structure Analysis

The molecular structure of phenylalanine and its complexes has been studied using various techniques, including crystallography and ion-mobility mass spectrometry. The crystal structures of phenylalanyl-tRNA synthetase complexed with phenylalanine and a phenylalanyl-adenylate analogue reveal the interactions and recognition mechanisms of phenylalanine by the enzyme . Ion-mobility mass spectrometry has been used to investigate the structure and distribution of phenylalanine oligomers, which are composed of multiple layers of four monomers, forming a hydrophilic core and a hydrophobic exterior .

Chemical Reactions Analysis

Phenylalanine participates in various chemical reactions, including its role in protein synthesis, where it is incorporated into proteins by the action of phenylalanyl-tRNA synthetase . The enzyme discriminates phenylalanine from other amino acids through a series of proofreading steps, ensuring the correct amino acid is incorporated into the growing peptide chain .

Physical and Chemical Properties Analysis

Phenylalanine is classified as neutral and nonpolar due to its hydrophobic benzyl side chain. This property has been exploited in the field of materials science to synthesize low-molecular-weight gelators. These gelators can self-assemble into supramolecular gels with applications ranging from drug delivery to environmental remediation . The physical and chemical properties of phenylalanine, such as solubility and non-covalent interactions, are crucial for the self-assembly and gelation processes .

Scientific Research Applications

1. Role in Protein Synthesis and Gene Expression

Phenylalanyl-phenylalanyl-phenylalanine plays a crucial role in protein synthesis and gene expression. In a study on bovine mammary epithelial cells, peptide-bound phenylalanine (like this compound) significantly enhanced milk protein synthesis and αs1 casein gene expression compared to free phenylalanine (Zhou et al., 2015). Furthermore, the Escherichia coli phenylalanyl-tRNA synthetase operon region, which includes a gene for the ribosomal protein L20, is influenced by this compound through an attenuation mechanism that controls the expression of phenylalanyl-tRNA synthetase (Fayat et al., 1983).

2. Implications in Metabolic Pathways

This compound is significant in metabolic pathways. It is involved in the biosynthesis and metabolic fate of phenylalanine in conifers, playing a central role in channeling carbon from photosynthesis to phenylpropanoid biosynthesis (Pascual et al., 2016). Also, phenylalanyl-tRNA synthetase from Thermus thermophilus can incorporate more than one molecule of phenylalanine into tRNAPhe, indicating its significant role in tRNA synthesis (Stepanov et al., 1992).

3. Application in Biosensors and Detection

This compound is utilized in biosensors for detecting phenylalanine concentrations in biological fluids. This is crucial for diagnosing and monitoring phenylketonuria, a genetic disorder characterized by elevated phenylalanine levels (Dinu & Apetrei, 2020).

4. Inhibitory Effects on Bacterial Growth

Compounds derived from this compound have been identified as potent inhibitors of bacterial phenylalanyl-tRNA synthetase, displaying broad-spectrum activity and high potency against various bacterial strains. This underscores its potential value in antibacterial therapy (Beyer et al., 2004).

5. Role in Plant Growth and Development

This compound influences plant growth and development. For instance, cyclo-(l-tryptophyl-l-phenylalanyl), produced by Penicillium sp., affects the growth of various plants, demonstrating the biological activity of compounds derived from phenylalanine and its analogs (Kimura et al., 1996).

6. Insights into Enzymatic Mechanisms

Studies on phenylalanyl-tRNA synthetase, which utilizes this compound, have provided insights into the enzyme's structural and functional aspects. This includes its accuracy and synthesis mechanisms, offering a deeper understanding of amino acid incorporation in protein biosynthesis (Rauhut et al., 1985).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBENHWCORLVGEQ-HJOGWXRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948646
Record name N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2578-81-6
Record name Phenylalanyl-phenylalanyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Phe-Phe-Phe has been shown to interact with double-stranded DNA, binding to the groove of the molecule. [] This interaction has been characterized thermodynamically using isothermal titration calorimetry, revealing a binding constant value of 9.96 × 104 M at 25°C. [] The binding is driven by favorable entropic contributions, suggesting a significant hydrophobic component to the interaction. [] While the downstream effects of this interaction haven't been extensively studied, it highlights the potential of Phe-Phe-Phe as a DNA-binding molecule. [] Additionally, Phe-Phe-Phe and its derivatives can stimulate lipolysis in fat cells, leading to the release of free fatty acids. [, ] This lipolytic action is believed to be mediated through the β-adrenergic receptor pathway, as the β-adrenergic blocker propranolol inhibits the effect. []

A: * Molecular Formula: C27H29N3O4* Molecular Weight: 447.54 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, TEM, and AFM, have been employed to investigate the supramolecular architecture formed by Phe-Phe-Phe-containing monoalkyl amphiphiles. [] These studies showed that Phe-Phe-Phe promotes the formation of β-sheet-based supramolecular fibrous structures in non-polar solvents like CCl4. [] Additionally, CD spectroscopy reveals a β-sheet-like structure in self-assembled Phe-Phe-Phe derivatives. []

ANone: Phe-Phe-Phe itself is not known to possess catalytic properties. Research primarily focuses on its biological activity and its use as a building block for larger molecules with potential applications.

A: Computational methods have been utilized to study the conformational preferences of Phe-Phe-Phe. [] Conformational energy minimization procedures have been employed to explore the stability of different conformations, revealing a preference for extended conformations over β-bend and α-helical structures. [] This finding is further supported by experimental observations of Phe-rich oligopeptides in both solid and solution states. [] While specific QSAR models haven't been extensively reported for Phe-Phe-Phe itself, molecular docking studies have been performed on related peptides containing Phe residues to investigate their interactions with enzymes like α-glucosidase. []

A: Research on Phe-Phe-Phe analogs, particularly in the context of lipolysis stimulation, provides valuable insights into its SAR. [, ] * N-terminal modifications: Adding acidic and basic amino acids to the N-terminus of Phe-Phe-Phe significantly influences its lipolytic activity. [] For example, Arg-Glu-Gly-Phe-Phe-Phe exhibits higher potency compared to Phe-Phe-Phe. [, ] Interestingly, substituting Arg with Arg(NO2) in this sequence completely abolishes lipolytic activity, highlighting the importance of specific amino acid side chains for interaction with the putative target. []* C-terminal modifications: Replacing the C-terminal Phe with Tyr can drastically alter the activity. While Glu-Arg-Gly-Phe-Phe-Phe stimulates lipolysis, Glu-Arg-Gly-Phe-Phe-Tyr does not. [] Instead, the latter promotes lipogenesis, the opposite effect, indicating a shift in target interaction and downstream signaling. []

A: Research on Phe-Phe-Phe and its derivatives spans multiple disciplines, demonstrating its relevance in diverse fields: * Biochemistry: Investigating the role of Phe-Phe-Phe and its analogs in lipolysis and lipogenesis contributes to our understanding of metabolic processes and potential therapeutic targets. [, ]* Biophysics: Characterizing the self-assembly behavior of Phe-Phe-Phe-containing amphiphiles using techniques like FT-IR, TEM, and AFM provides insights into supramolecular organization and material properties. []* Biomaterials: Developing biocompatible and biodegradable hydrogels from Phe-rich oligopeptides offers potential applications in drug delivery and tissue engineering. []* Medicinal Chemistry: Exploring the DNA-binding affinity of Phe-Phe-Phe and designing analogs with improved binding properties could lead to novel therapeutic agents targeting DNA-protein interactions. []

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